6-Fluoro-4-(morpholin-4-yl)quinoline-3-carboxylic acid
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Overview
Description
6-Fluoro-4-(morpholin-4-yl)quinoline-3-carboxylic acid: is a chemical compound with the following structure:
Structure:C13H9ClFNO3
This compound belongs to the quinoline class and contains a fluorine atom, a morpholine ring, and a carboxylic acid group. Quinolines are heterocyclic aromatic compounds with diverse applications in medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route is as follows:
Formation of Intermediate:
Substitution Reaction:
Industrial Production: The industrial production methods may vary, but the key steps involve the synthesis of the intermediate followed by the substitution reaction .
Chemical Reactions Analysis
Reactions:
Substitution Reactions: The compound can undergo substitution reactions due to the presence of the amino group. Common reagents include various amines.
Cyclization Reactions: Formation of the quinoline ring involves cyclization.
Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions.
Major Products: The major products depend on the specific substituent on the amino group. The derivatives obtained can have diverse properties and applications.
Scientific Research Applications
Medicinal Chemistry::
Anticancer Agents: Some derivatives exhibit significant anticancer activity against various carcinoma cell lines.
Drug Design: The quinoline scaffold serves as a promising lead for designing novel h TopoIIα inhibitors.
Materials Science: Quinolines find applications in organic electronics and photovoltaics.
Biological Studies: Researchers explore their interactions with biological targets.
Mechanism of Action
The exact mechanism of action for this compound may vary based on its specific derivatives. it likely involves interactions with cellular targets, possibly affecting DNA replication or repair pathways.
Comparison with Similar Compounds
While there are several quinoline derivatives, the unique combination of fluorine, morpholine, and carboxylic acid functionalities in this compound sets it apart. Similar compounds include other quinolines and related heterocycles.
Properties
Molecular Formula |
C14H13FN2O3 |
---|---|
Molecular Weight |
276.26 g/mol |
IUPAC Name |
6-fluoro-4-morpholin-4-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H13FN2O3/c15-9-1-2-12-10(7-9)13(11(8-16-12)14(18)19)17-3-5-20-6-4-17/h1-2,7-8H,3-6H2,(H,18,19) |
InChI Key |
CSQMEPDUJPMZRL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C3C=C(C=CC3=NC=C2C(=O)O)F |
Origin of Product |
United States |
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